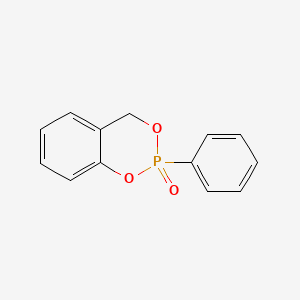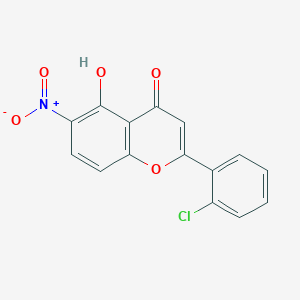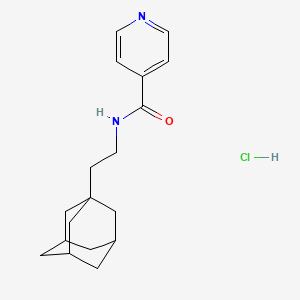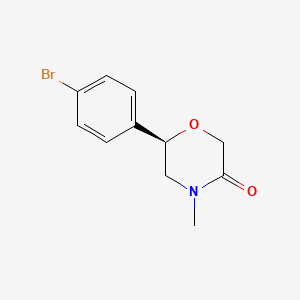![molecular formula C10H14N2O5S B14173978 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid CAS No. 919772-12-6](/img/structure/B14173978.png)
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes an aminoethyl carbamoyl group, a methoxy group, and a benzene sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aminoethyl carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-hydroxybenzene-1-sulfonic acid.
Reduction: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The aminoethyl carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Bromoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Hydroxyethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Methylaminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
Uniqueness
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl carbamoyl and sulfonic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
919772-12-6 |
|---|---|
Fórmula molecular |
C10H14N2O5S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
4-(2-aminoethylcarbamoyl)-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-9-6-7(18(14,15)16)2-3-8(9)10(13)12-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)(H,14,15,16) |
Clave InChI |
CKHWUFLMDQUMGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)O)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)





![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)




